4-Iodo-2-(trifluoromethyl)nicotinic acid 4-Iodo-2-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 749875-19-2
VCID: VC3264764
InChI: InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H,13,14)
SMILES: C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F
Molecular Formula: C7H3F3INO2
Molecular Weight: 317 g/mol

4-Iodo-2-(trifluoromethyl)nicotinic acid

CAS No.: 749875-19-2

Cat. No.: VC3264764

Molecular Formula: C7H3F3INO2

Molecular Weight: 317 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2-(trifluoromethyl)nicotinic acid - 749875-19-2

Specification

CAS No. 749875-19-2
Molecular Formula C7H3F3INO2
Molecular Weight 317 g/mol
IUPAC Name 4-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H,13,14)
Standard InChI Key LWOXHXRZXLYZBG-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F
Canonical SMILES C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F

Introduction

4-Iodo-2-(trifluoromethyl)nicotinic acid is a complex organic compound belonging to the class of nicotinic acids, which are derivatives of pyridine. This compound features a trifluoromethyl group (-CF₃) at the C-2 position and an iodine atom at the C-4 position on the pyridine ring. It is an important intermediate in organic synthesis and medicinal chemistry, with potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .

Synthesis Methods

The synthesis of 4-iodo-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from 2-(trifluoromethyl)pyridine. Directed lithiation and coupling reactions are crucial steps in its synthesis. Palladium catalysts are often used to facilitate coupling reactions while maintaining selectivity.

Potential Applications

This compound has potential applications in several fields, including neuropharmacology and as an intermediate in drug synthesis. The trifluoromethyl group enhances lipophilicity, which may affect interactions with biological membranes and receptors.

Analytical Techniques

Characterization of 4-iodo-2-(trifluoromethyl)nicotinic acid often involves analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC).

Biological Activities

Research into the specific biological activities or pharmacological effects of 4-iodo-2-(trifluoromethyl)nicotinic acid is ongoing. As a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors or other molecular targets involved in neurotransmission or metabolic pathways.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-Trifluoromethyl-nicotinic acidContains a trifluoromethyl groupLacks iodine substituent
2-Iodo-nicotinic acidIodine at position 2No trifluoromethyl group
4-Amino-2-(trifluoromethyl)nicotinic acidAmino group at position 4Exhibits different biological activities
3-Iodo-4-trifluoromethyl-pyridineIodine at position 3 on pyridine ringDifferent reactivity due to ring structure

The unique combination of iodine and trifluoromethyl groups in 4-iodo-2-(trifluoromethyl)nicotinic acid distinguishes it from these similar compounds, influencing its chemical behavior and biological interactions.

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